An In-Depth Technical Guide to the Physicochemical Properties of p-(1-Imidazolylmethyl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of p-(1-Imidazolylmethyl)aniline
A Senior Application Scientist's Synthesis of Data, Experimental Insights, and Predictive Analysis
Introduction
p-(1-Imidazolylmethyl)aniline, systematically named 4-(1H-imidazol-1-ylmethyl)aniline, is a molecule of significant interest in medicinal chemistry and materials science. It integrates the versatile functionalities of an aniline moiety, a primary aromatic amine, with the unique properties of an imidazole ring. This combination makes it a valuable scaffold for the synthesis of a wide range of derivatives with potential applications in drug development and as a precursor for novel polymers and ligands.[1]
This guide provides a comprehensive overview of the physicochemical properties of p-(1-Imidazolylmethyl)aniline. It is important to note that while the para-substituted isomer is the focus of this document, a significant portion of the available experimental data corresponds to its meta-isomer, 3-(1H-imidazol-1-ylmethyl)aniline. Therefore, this guide will present the available data for the meta-isomer as a close structural analog and will supplement this with an expert analysis of the expected properties of the para-isomer based on the fundamental characteristics of its aniline and imidazole components. This approach ensures a scientifically grounded and practical resource for researchers, scientists, and drug development professionals.
Molecular Structure and Isomerism
The core structure of (1-Imidazolylmethyl)aniline consists of an aniline ring linked to an imidazole ring via a methylene bridge. The position of this substituent on the aniline ring gives rise to ortho-, meta-, and para-isomers. This guide focuses on the para-isomer, where the imidazolylmethyl group is at the 4-position relative to the amino group.
Caption: Chemical structures of p- and m-(1-Imidazolylmethyl)aniline.
Physicochemical Properties: A Comparative Analysis
Due to the limited availability of specific experimental data for p-(1-Imidazolylmethyl)aniline, the following table summarizes the computed and available data for the closely related meta-isomer, 3-(1H-Imidazolylmethyl)aniline. These values provide a reasonable estimation for the para-isomer, with expected minor variations due to the different substitution pattern.
Table 1: Physicochemical Data for 3-(1-Imidazolylmethyl)aniline
| Property | Value | Source |
| Molecular Formula | C10H11N3 | PubChem[2] |
| Molecular Weight | 173.21 g/mol | PubChem[2] |
| CAS Number | 120107-85-9 | PubChem[2] |
| XLogP3 | 0.9 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bonds | 2 | PubChem[2] |
| Topological Polar Surface Area | 43.8 Ų | PubChem[2] |
Analysis and Predicted Properties of the Para-Isomer
Solubility: The molecule contains both a polar aniline and an even more polar imidazole ring, which is completely soluble in water.[3] The aniline portion is only slightly soluble in water.[2] The presence of N-H and the lone pairs on the nitrogen atoms allow for hydrogen bonding with protic solvents. Therefore, p-(1-Imidazolylmethyl)aniline is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO, and to have some solubility in water.
Basicity (pKa): The molecule has two basic centers: the amino group on the aniline ring and the nitrogen atoms of the imidazole ring.
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Aniline Moiety: Aniline is a weak base with a pKa of its conjugate acid around 4.6.[4] The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its basicity compared to aliphatic amines.[4]
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Imidazole Moiety: Imidazole is amphoteric. The pKa of the conjugate acid is approximately 7.0, making it a stronger base than aniline.[5] This increased basicity is due to the resonance stabilization of the imidazolium cation.[3]
For p-(1-Imidazolylmethyl)aniline, the imidazole nitrogen (N-3) will be the more basic site and will be protonated first in an acidic medium. The aniline nitrogen remains a weaker basic center.
Lipophilicity (LogP): The predicted XLogP3 value of 0.9 for the meta-isomer suggests that the compound has a relatively balanced hydrophilic-lipophilic character.[2] This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The para-isomer is expected to have a similar LogP value.
Synthesis and Characterization
The synthesis of p-(1-Imidazolylmethyl)aniline can be achieved through several established synthetic routes for N-alkylation of imidazoles. A robust and commonly employed method is the nucleophilic substitution of a suitable benzyl halide with imidazole.
Proposed Synthetic Workflow
A plausible two-step synthesis starts from 4-aminobenzyl alcohol, which is first converted to 4-aminobenzyl chloride, followed by N-alkylation of imidazole.
Caption: Proposed synthetic workflow for p-(1-Imidazolylmethyl)aniline.
Detailed Experimental Protocol: N-Alkylation of Imidazole
This protocol details the N-alkylation step, which is the key bond-forming reaction.
Rationale: This procedure utilizes a strong base (Sodium Hydride) to deprotonate imidazole, forming a highly nucleophilic imidazolide anion. This anion then readily displaces the chloride from 4-aminobenzyl chloride in a polar aprotic solvent like DMF, which is ideal for SN2 reactions.[6]
Materials:
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Imidazole
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4-Aminobenzyl chloride hydrochloride (or the free base)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add imidazole (1.0 equivalent).
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Solvent Addition: Add anhydrous DMF to dissolve the imidazole under a nitrogen atmosphere.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved.
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Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.
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Alkylation: Dissolve 4-aminobenzyl chloride hydrochloride in a minimal amount of DMF and add it dropwise to the reaction mixture at room temperature. If using the free base, it can be added directly.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
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Washing: Combine the organic extracts, wash with water and then with brine to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure p-(1-Imidazolylmethyl)aniline.
Spectroscopic Characterization
The identity and purity of the synthesized p-(1-Imidazolylmethyl)aniline would be confirmed using standard spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the aniline and imidazole rings, as well as the methylene bridge.
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Aniline Protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the AA'BB' system of the para-substituted ring.
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Imidazole Protons: Three singlets in the aromatic region (approx. 7.0-8.0 ppm).
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Methylene Protons (-CH₂-): A singlet at approximately 5.0-5.5 ppm.
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Amine Protons (-NH₂): A broad singlet which may be exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
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Aniline Carbons: Four signals in the aromatic region (approx. 115-150 ppm).
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Imidazole Carbons: Three signals in the aromatic region (approx. 118-140 ppm).
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Methylene Carbon (-CH₂-): A signal around 50 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present.
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N-H Stretching (Aniline): Two bands in the region of 3300-3500 cm⁻¹.
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C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
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C=C Stretching (Aromatic): Bands in the region of 1600-1450 cm⁻¹.
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C-N Stretching: Bands in the region of 1350-1250 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z = 173, along with characteristic fragmentation patterns.
Conclusion
p-(1-Imidazolylmethyl)aniline is a molecule with significant potential, bridging the chemical spaces of anilines and imidazoles. While specific experimental data for the para-isomer is sparse, a robust understanding of its physicochemical properties can be derived from the analysis of its meta-isomer and its constituent functional groups. The synthetic protocol outlined provides a reliable method for its preparation, and the described characterization techniques are essential for verifying its structure and purity. This guide serves as a foundational resource for scientists and researchers, enabling further exploration of this versatile chemical entity in various fields of application.
References
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Department of Jobs, Precincts and Regions. (2022). Aniline (benzenamine). DCCEEW. [Link]
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GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
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Wikipedia contributors. (n.d.). Aniline. Wikipedia. [Link]
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Sharma, V., & Kumar, V. (2014). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6115, Aniline. PubChem. [Link]
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Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. [Link]
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de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Wikipedia contributors. (n.d.). Imidazole. Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 427814, 4-Aminobenzylamine. PubChem. [Link]
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